molecular formula C11H24N2O4 B1682593 tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate CAS No. 153086-78-3

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Cat. No. B1682593
M. Wt: 248.32 g/mol
InChI Key: OCUICOFGFQENAS-UHFFFAOYSA-N
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Description

This compound, also known as tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate, has the chemical formula C12H26N2O4 . It has a molecular weight of 262.35 .


Molecular Structure Analysis

The molecular structure of this compound is based on its chemical formula, C12H26N2O4 . It includes a carbamate group (NHCOO) and an aminoethoxy chain. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C . It is also noted to be stored in a dark place, under an inert atmosphere, at a temperature of 2-8C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Rapid Synthetic Methods : A study by Zhao et al. (2017) describes a rapid synthetic method for an important intermediate, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which plays a crucial role in the synthesis of biologically active compounds like omisertinib (AZD9291). This method yields an 81% total yield through three steps, showcasing the efficiency of the process (Zhao et al., 2017).

  • Preparation Techniques : Wu's (2011) research details a process for synthesizing tert-butyl-(2-(2-hydroxy)ethyl) carbamate from 2-(2-aminoethoxy)ethanol. This process involves protecting the amino group, followed by condensation and de-protection steps, achieving an overall yield of 11.4% (Wu, 2011).

  • Chemoselective Transformations : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting a novel approach to synthesizing N-ester type compounds with high yield. This study underscores the versatility of tert-butyl carbamates in chemoselective synthesis processes (Sakaitani & Ohfune, 1990).

Potential Applications in Organic Synthesis

  • Glycoconjugate Synthesis : Henry and Lineswala (2007) demonstrated that tert-butyl carbamates react under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates with good to excellent yields. This method's tolerance to various protecting groups suggests its utility in creating unnatural glycopeptide building blocks, expanding the applications of tert-butyl carbamates in synthesizing complex organic molecules (Henry & Lineswala, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUICOFGFQENAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

198227-38-2
Record name Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198227-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80432289
Record name tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

CAS RN

153086-78-3
Record name tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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